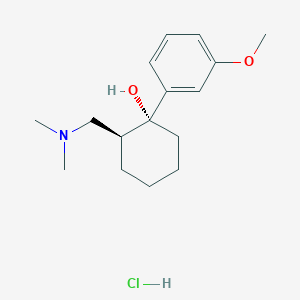

trans-Tramadol hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-DMLYUBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224225 | |

| Record name | trans-Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73806-49-2, 22204-88-2 | |

| Record name | trans-Tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Elucidation

Configurational Isomerism of Tramadol (B15222): cis- and trans-Racemates

The distinction between the cis and trans racemates of tramadol is determined by the relative spatial orientation of the substituents on the cyclohexane (B81311) ring. acs.orgacs.org

In the chair conformation of the cyclohexane ring, the 2-(dimethylamino)methyl group is situated in an equatorial position in both the cis and trans isomers. The key difference lies in the orientation of the hydroxyl (1-OH) and the 1-(3-methoxyphenyl) groups. acs.orgacs.org In the trans-racemate, both the 1-OH and the 2-(dimethylamino)methyl substituents are in the equatorial position (e,e), while the 1-(3-methoxyphenyl) group is in an axial position. acs.orgacs.org This is in contrast to the cis-racemate where the 1-OH group is axial and the 1-(3-methoxyphenyl) group is equatorial. acs.orgacs.org

The absolute configuration of the stereocenters in the trans-stereoisomers is assigned using the Cahn-Ingold-Prelog (CIP) sequence rules. ethernet.edu.etwikipedia.orglibretexts.orgmasterorganicchemistry.com This system prioritizes the substituents attached to a chiral center based on atomic number. libretexts.org For trans-tramadol (B1585526), the two enantiomers are designated as (+)-trans-(1R,2S)-tramadol and (-)-trans-(1S,2R)-tramadol. acs.org

Enantiomeric Forms of trans-Tramadol Hydrochloride

The trans-racemate is a mixture of two enantiomers that exhibit distinct pharmacological properties. amegroups.cn

Research has shown that the enantiomers of trans-tramadol exhibit stereoselective distribution in the central nervous system. nih.gov Following administration of this compound in rats, the concentrations of (+)-trans-tramadol were found to be higher than those of (-)-trans-tramadol in both serum and various brain tissues. nih.gov

Conversely, studies on the active metabolite of tramadol, O-desmethyltramadol (M1), revealed that after administration of trans-tramadol, the concentrations of (+)-M1 were lower than those of (-)-M1 in all tested brain tissues. nih.gov This suggests a stereoselective metabolism and distribution of the enantiomers.

Advanced Spectroscopic and Crystallographic Analyses for Stereochemical Confirmation

A variety of advanced analytical techniques are employed to confirm the stereochemical structure of tramadol isomers. Capillary zone electrophoresis (CZE) has been successfully used to separate the cis and trans isomers of tramadol hydrochloride. nih.gov This method relies on the principle that the trans isomer has a larger hydrodynamic radius and lower electric charge density compared to the cis isomer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the three-dimensional structure of molecules, making it invaluable for distinguishing between diastereomers like cis- and trans-tramadol. The spatial arrangement of the substituents on the cyclohexane ring—specifically the hydroxyl, 3-methoxyphenyl (B12655295), and dimethylaminomethyl groups—results in distinct chemical environments for the hydrogen (¹H) and carbon (¹³C) nuclei. These differences are observable as variations in chemical shifts (δ) and coupling constants (J).

In the trans-isomer, the hydroxyl group is equatorial and the 3-methoxyphenyl group is axial, while in the more commonly studied cis-isomer, the hydroxyl group is axial and the 3-methoxyphenyl group is equatorial. This leads to unique NMR spectral fingerprints for each isomer. Detailed analysis of ¹H and ¹³C NMR spectra allows for unambiguous assignment of the trans configuration.

Below is a table comparing the ¹H and ¹³C NMR spectral data for the trans- and cis-isomers of the tramadol free base, which illustrates the key differences used for stereochemical assignment. The hydrochloride salt will exhibit similar differentiating features, with shifts influenced by the protonation of the amine.

| ¹H NMR Data (400 MHz, CDCl₃) | ||

|---|---|---|

| Assignment | trans-Tramadol (δ ppm) | cis-Tramadol (δ ppm) |

| H5' (Aromatic) | 7.28 (t, J=8.0 Hz) | 7.26 (t, J=7.9 Hz) |

| H2' (Aromatic) | 7.10 (dd, J=2.5, 1.6 Hz) | 7.05 (d, J=2.5 Hz) |

| H6' (Aromatic) | 7.04 (ddd, J=8.0, 1.6, 0.8 Hz) | 6.90 (d, J=7.9 Hz) |

| H4' (Aromatic) | 6.79 (ddd, J=8.0, 2.5, 0.8 Hz) | 6.81 (dd, J=7.9, 2.5 Hz) |

| H2 (Cyclohexane) | 3.96 (dd, J=10.5, 2.6 Hz) | 2.58 (ddd, J=11.4, 4.2, 2.5 Hz) |

| OCH₃ | 3.82 (s) | 3.83 (s) |

| N(CH₃)₂ | - | 2.18 (s) |

| ¹³C NMR Data (100 MHz, CDCl₃) | ||

|---|---|---|

| Assignment | trans-Tramadol (δ ppm) | cis-Tramadol (δ ppm) |

| C3' (Aromatic) | 159.8 | 159.9 |

| C1' (Aromatic) | 150.3 | 146.1 |

| C5' (Aromatic) | 129.5 | 129.2 |

| C6' (Aromatic) | 117.0 | 119.1 |

| C2', C4' (Aromatic) | 112.0, 111.1 | 113.1, 111.5 |

| C1 (Cyclohexane) | 78.9 | 75.9 |

| OCH₃ | 55.3 | 55.3 |

Data adapted from a biomimetic synthesis study. Note: Specific peak assignments for N(CH₃)₂ and cyclohexane CH₂ groups vary between sources and are simplified here for clarity.

X-ray Diffraction Analysis of this compound Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions such as hydrogen bonding. This technique can confirm the relative configuration of the chiral centers (1R,2S or 1S,2R) and detail the bond lengths and angles that define the molecule's structure.

For the commercially prevalent (±)-cis-Tramadol hydrochloride, the crystal structure has been thoroughly characterized. It crystallizes in the monoclinic space group Cc with specific unit cell dimensions cambridge.orgcambridge.orgresearchgate.net. However, after a thorough review of the scientific literature, detailed single-crystal X-ray diffraction data, including unit cell parameters and space group, for the this compound isomer is not publicly available.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides insights into the molecular structure by probing the vibrational modes of chemical bonds. Diastereomers like cis- and this compound are expected to exhibit distinct spectra due to differences in their molecular symmetry and the ways their functional groups interact.

The key vibrational modes for tramadol hydrochloride include:

O-H stretching: Associated with the hydroxyl group.

N-H stretching: Associated with the protonated amine of the hydrochloride salt.

C-H stretching: From the aromatic ring, cyclohexane ring, and methyl groups.

C-O stretching: From the ether and alcohol functionalities.

Optical Activity Studies of this compound

As a chiral compound, the individual enantiomers of this compound are optically active, meaning they rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties. The racemic mixture, (±)-trans-tramadol hydrochloride, is optically inactive as the equal and opposite rotations of the two enantiomers cancel each other out.

The specific rotation, [α], is a standardized measure of this activity. The (+)-trans-(1R,2S) enantiomer rotates light in a dextrorotatory (+) direction, while the (–)-trans-(1S,2R) enantiomer rotates light by an equal amount in a levorotatory (–) direction. The measurement of optical activity is crucial for confirming the enantiomeric purity of a sample.

| Enantiomer | Stereochemical Descriptor | Specific Rotation [α]D²⁰ (c=1, H₂O) |

|---|---|---|

| (+)-trans-Tramadol Hydrochloride | (1R,2S) | +7.7° to +8.5° |

| (–)-trans-Tramadol Hydrochloride | (1S,2R) | -7.7° to -8.5° (inferred) |

Data for the (+)-enantiomer is from a chemical supplier's technical data. The value for the (–)-enantiomer is inferred based on the properties of enantiomeric pairs.

Synthetic Methodologies and Process Chemistry of Trans Tramadol Hydrochloride

Chemical Synthesis Pathways for trans-Tramadol (B1585526)

The foundational synthesis of tramadol (B15222) produces a mixture of stereoisomers. Consequently, research has been directed towards developing stereoselective methods to favor the formation of the trans-enantiomers.

Initial synthetic routes for tramadol were not stereoselective, resulting in a mixture of four stereoisomers. Modern strategies, however, aim to control the stereochemistry to produce the desired trans-isomers.

A common and critical step in tramadol synthesis is the Mannich reaction. This involves reacting cyclohexanone with paraformaldehyde and dimethylamine hydrochloride to produce 2-(dimethylaminomethyl)cyclohexanone. redalyc.orgscribd.com This intermediate, a Mannich base, is then reacted with a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, to introduce the second stereocenter. ub.edu The diastereoselectivity of this Grignard addition is a key factor in determining the ratio of cis to trans isomers. The reaction conditions, including solvent and temperature, can be optimized to favor the formation of the desired trans-isomer.

Another approach involves the stereoselective reduction of a ketone precursor. This method focuses on creating a ketone with the desired carbon skeleton and then reducing it to an alcohol, thereby setting the stereochemistry at one of the chiral centers. The choice of reducing agent is crucial for achieving high diastereoselectivity.

Asymmetric synthesis represents a more advanced strategy to directly obtain the desired enantiomers. This can be achieved through the use of chiral catalysts or auxiliaries that direct the stereochemical outcome of key reactions. For example, asymmetric hydrogenation of an appropriate enone precursor using a chiral catalyst can yield a specific enantiomer of the trans-isomer with high purity.

On an industrial scale, the synthesis of trans-tramadol hydrochloride is optimized for efficiency, cost, and safety. The most prevalent industrial method involves the Grignard reaction. smolecule.com The process typically starts with cyclohexanone, which undergoes a Mannich reaction to form 2-[(dimethylamino)methyl]cyclohexanone. ub.edu This is followed by the addition of 3-methoxyphenylmagnesium bromide via a Grignard reaction, which results in a mixture of cis and trans tramadol isomers. google.com

Optimization of this process has focused on maximizing the yield of the trans-isomer during the Grignard reaction. This is achieved by carefully controlling parameters such as temperature, solvent, and the rate of reagent addition. Lower reaction temperatures have been shown to favor the formation of the trans-isomer.

A significant part of industrial production involves the separation of the desired trans-isomer from the unwanted cis-isomer. This is often accomplished through fractional crystallization of the hydrochloride salt. google.com Research has also explored alternative purification methods to improve efficiency and reduce the use of hazardous solvents. google.com For instance, processes have been developed to prepare this compound monohydrate from a mixture of isomers by treatment with water and acetic acid. google.com

Chiral Separation and Enantiopurification Techniques

Since the pharmacological activity of tramadol resides in its enantiomers, their separation and purification are of paramount importance.

Chiral chromatography is a powerful technique for both the analytical and preparative separation of tramadol enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are widely used for this purpose. jsmcentral.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often utilize chiral stationary phases (CSPs) to achieve enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high efficiency in resolving tramadol enantiomers. jsmcentral.orgnih.govnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector on the CSP. The mobile phase composition, including the organic modifier and additives, is optimized to enhance resolution. nih.gov

Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric analysis of tramadol. To increase volatility and improve chromatographic performance, tramadol is often derivatized prior to analysis. oup.com Common derivatizing agents include silylating agents like BSTFA. researchgate.net Separation is then achieved on a capillary column coated with a chiral stationary phase.

Supercritical Fluid Chromatography (SFC): SFC has gained popularity as a "green" alternative to HPLC for chiral separations due to its use of supercritical carbon dioxide as the primary mobile phase, which reduces organic solvent consumption. chromatographyonline.com Polysaccharide-based CSPs are also commonly used in SFC for the successful separation of tramadol enantiomers. researchgate.net

Table 1: Chiral Chromatography Methods for Tramadol Enantiomers

| Chromatographic Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method |

|---|---|---|---|

| HPLC | Cellulose tris-(3,5-dimethylphenylcarbamate) nih.gov | Phosphate buffer/acetonitrile (B52724) nih.gov | Fluorescence nih.gov |

| GC | Cyclodextrin-based | Helium | Mass Spectrometry (MS) oup.com |

| SFC | Polysaccharide-based researchgate.net | Supercritical CO2/Alcohol researchgate.net | UV shimadzu.com |

Besides chromatography, other techniques are employed for the enantiopurification of trans-tramadol.

Diastereomeric Crystallization: This classical method involves reacting the racemic trans-tramadol with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. google.com These diastereomers exhibit different physical properties, like solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) has been successfully applied to separate cis and trans isomers of tramadol hydrochloride. nih.gov Furthermore, by using cyclodextrins as chiral selectors in the buffer, CE can effectively separate the enantiomers of tramadol. nih.govresearchgate.netchemicalpapers.com

Derivatization Chemistry for Analytical and Synthetic Applications

Derivatization of tramadol is performed for both analytical and synthetic purposes.

For analytical applications, derivatization is often used to improve the detection and quantification of tramadol and its metabolites in biological samples. researchgate.netnih.gov For instance, in GC analysis, the hydroxyl and amine groups of tramadol can be derivatized to increase volatility and thermal stability. oup.comwjbphs.com

In synthetic chemistry, the functional groups of tramadol serve as handles for creating new derivatives with potentially altered pharmacological profiles. The synthesis of tramadol analogs allows for the exploration of structure-activity relationships. redalyc.orgxianshiyoudaxuexuebao.com For example, modifications to the hydroxyl or dimethylamino groups can lead to compounds with different affinities for opioid and monoamine reuptake transporter targets. xianshiyoudaxuexuebao.comnih.gov

Molecular Pharmacology and Receptor Interaction Profiles Preclinical

Mu-Opioid Receptor (MOR) Agonism of trans-Tramadol (B1585526) and its Metabolites

The opioid component of trans-Tramadol's action is primarily mediated through its agonistic activity at the µ-opioid receptor (MOR). However, the parent compound itself is a weak agonist. droracle.ai The opioid effects are significantly influenced by the contributions of its stereoisomers and, most notably, its primary active metabolite.

Preclinical studies have established that the enantiomers of trans-Tramadol possess different affinities for the µ-opioid receptor. The (+)-trans-Tramadol enantiomer is a selective agonist of the µ-opioid receptor. core.ac.uk In contrast, racemic (+/-)-trans-Tramadol demonstrates a low affinity for the human µ-opioid receptor, with a reported inhibition constant (Ki) of 2.4 µM. nih.gov Another study reported a Ki value of 12.486 µM for racemic tramadol (B15222). ovid.com The (+)-(1R,2R)-tramadol enantiomer is primarily responsible for the opioid effects, while the (-)-(1S,2S)-tramadol enantiomer is largely inactive at the MOR. nih.gov

The agonist efficacy of the parent compound is considered weak. Studies using Xenopus oocytes expressing cloned human µ-opioid receptors demonstrated that while trans-Tramadol can directly activate the receptor, relatively high concentrations are required to elicit a response compared to standard MOR agonists like DAMGO. researchgate.netnih.gov This suggests that the parent drug's direct contribution to µ-opioid-mediated analgesia is limited. droracle.ai

The primary active metabolite of trans-Tramadol, O-desmethyltramadol (M1), is a significantly more potent MOR agonist than the parent compound. taylorandfrancis.compainphysicianjournal.com The metabolic conversion of trans-Tramadol to M1 is crucial for its opioid-mediated analgesic effects. nih.gov

The (+)-M1 metabolite exhibits a substantially higher affinity for the human µ-opioid receptor, with studies reporting Ki values as low as 3.4 nM. nih.gov This represents an affinity approximately 300 times greater than that of the parent compound. painphysicianjournal.com The (-)-M1 enantiomer has a much lower affinity, with a Ki of 240 nM. nih.gov Research confirms that metabolites of tramadol have a greater affinity for the MOR than the parent drug. ovid.com Specifically, the (+)-M1 metabolite has a significantly higher affinity for the MOR than tramadol itself. ovid.com

In functional assays, such as [35S]GTPγS binding studies, (+)-M1 demonstrates the highest intrinsic efficacy among the metabolites, confirming its role as the primary driver of the µ-opioid-derived effects. nih.gov The rank order of intrinsic efficacy has been established as (+)-M1 > (+/-)-M5 > (-)-M1. nih.gov The analgesic activity of M1 has been demonstrated in preclinical models, where it is shown to be two to four times more potent than the parent drug. caldic.com

Table 1: Binding Affinity (Ki) of trans-Tramadol and its Metabolites at the Human µ-Opioid Receptor

| Compound | Binding Affinity (Ki) | Reference |

|---|---|---|

| (+/-)-trans-Tramadol | 2.4 µM | nih.gov |

| (+)-O-Desmethyltramadol ((+)-M1) | 3.4 nM | nih.gov |

| (-)-O-Desmethyltramadol ((-)-M1) | 240 nM | nih.gov |

| (+/-)-M5 | 100 nM | nih.gov |

Monoamine Neurotransmitter Reuptake Inhibition

In addition to its opioid activity, trans-Tramadol hydrochloride exerts a significant portion of its analgesic effect by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). clinpgx.orgwisdomlib.orgwisdomlib.orgnih.gov This action is stereoselective, with each enantiomer preferentially inhibiting the reuptake of a different monoamine. clinpgx.orgdrugbank.com

The (+)-trans-Tramadol enantiomer is a selective inhibitor of serotonin reuptake. core.ac.ukclinpgx.orgresearchgate.net This action increases the concentration of serotonin in the synaptic cleft, which is believed to contribute to analgesia by modulating pain signals. migrainebuddy.comresearchgate.net The metabolite (+)-M1 also contributes to serotonin reuptake inhibition. core.ac.uk In vivo microdialysis studies in rats have confirmed that trans-Tramadol administration leads to a dose-dependent increase in extracellular serotonin levels in the brain, similar to the effects of dual 5-HT/NA reuptake inhibitors. nih.gov

The (-)-trans-Tramadol enantiomer is primarily responsible for the inhibition of norepinephrine reuptake. core.ac.ukclinpgx.org This leads to increased synaptic concentrations of norepinephrine. Preclinical studies have demonstrated that trans-Tramadol competitively inhibits norepinephrine transporter (NET) function. nih.gov In cultured bovine adrenal medullary cells, tramadol inhibited the uptake of [3H]-NE with an inhibition constant (Ki) of 13.7 µM and competitively inhibited the binding of [3H]-desipramine to plasma membranes with a Ki of 11.2 µM. nih.gov Positron Emission Tomography (PET) studies in nonhuman primates have shown that tramadol blocks both serotonin and norepinephrine transporters in the brain in a dose-dependent manner. nih.govoup.com

Table 2: Monoamine Reuptake Inhibition Profile of trans-Tramadol Enantiomers

| Enantiomer | Primary Mechanism | Neurotransmitter | Reference |

|---|---|---|---|

| (+)-trans-Tramadol | Serotonin Reuptake Inhibition | Serotonin (5-HT) | core.ac.ukclinpgx.org |

| (-)-trans-Tramadol | Norepinephrine Reuptake Inhibition | Norepinephrine (NE) | core.ac.ukclinpgx.org |

Modulation of Descending Inhibitory Pain Pathways: Molecular Mechanisms in Preclinical Models

The dual mechanism of action of trans-Tramadol—MOR agonism and monoamine reuptake inhibition—converges on the modulation of descending pain pathways. nih.govdrugbank.com These pathways, originating in brainstem structures like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), exert inhibitory control over nociceptive signaling at the spinal cord level. frontiersin.orgresearchgate.netnih.gov

Cellular Signaling Cascades Mediated by trans-Tramadol

The intracellular signaling pathways initiated by this compound are primarily linked to its activity at G-protein coupled receptors (GPCRs), most notably the µ-opioid receptor (MOR). nih.govmdpi.com As a GPCR agonist, trans-Tramadol's effects are transduced by heterotrimeric G-proteins, leading to a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.

Upon binding to the µ-opioid receptor, trans-Tramadol induces a conformational change that activates associated intracellular Gi/o-type G-proteins. mdpi.com This activation causes the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits, both of which are active signaling molecules. nih.govfrontiersin.org

The Gα subunit, specifically Gαi/o, directly inhibits the enzyme adenylyl cyclase. mdpi.comnih.gov This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.com A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets, including ion channels and transcription factors.

The dissociated Gβγ subunit also plays a crucial role in the signaling cascade. It directly interacts with and modulates the activity of ion channels. mdpi.com Key effects include:

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential. mdpi.com

Inhibition of voltage-gated calcium channels (VGCCs): By closing these channels, the influx of calcium ions (Ca2+) into the presynaptic terminal is reduced. mdpi.com Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this action decreases the release of neurotransmitters into the synapse.

This multi-faceted signaling cascade, summarized in the table below, culminates in a reduction of neuronal excitability and attenuated pain signal transmission. The entire process is subject to negative regulation by Regulator of G-protein Signaling (RGS) proteins, which accelerate the hydrolysis of GTP by the Gα subunit, promoting the re-association of the G-protein heterotrimer and terminating the signal. frontiersin.org

| Component | Action | Consequence |

|---|---|---|

| µ-Opioid Receptor (GPCR) | Binding of trans-Tramadol | Activation of Gi/o protein |

| Gαi/o Subunit | Inhibition of Adenylyl Cyclase | Decreased intracellular cAMP levels |

| Gβγ Subunit | Activation of GIRK Channels | K+ efflux, neuronal hyperpolarization |

| Gβγ Subunit | Inhibition of Voltage-Gated Ca2+ Channels | Reduced neurotransmitter release |

Investigation of Other Potential Molecular Targets

A significant area of investigation has been its effect on ion channels. Studies have demonstrated that trans-Tramadol can act as a blocker of voltage-gated sodium channels, including peripheral isoforms Nav1.5 and Nav1.7, as well as Nav1.2. nih.gov This action is comparable to that of local anesthetics, with a higher binding affinity for the inactivated state of the channel, thereby modulating sodium influx and inhibiting nerve conduction. nih.gov

Furthermore, trans-Tramadol has been shown to interact with various other receptor systems. It functions as an antagonist at the serotonin 5-HT2C receptor, which may be linked to some of its effects on mood. wikipedia.org Antagonistic activity has also been reported at both M1 and M3 muscarinic acetylcholine receptors and the α7 nicotinic acetylcholine receptor. drugbank.comwikipedia.org

Additional, weaker interactions have been noted. These include very weak antagonism at the N-methyl-D-aspartate (NMDA) receptor and potential interactions with Adenosine A1 receptors. drugbank.comwikipedia.org There have also been conflicting reports regarding its activity at Transient Receptor Potential (TRP) channels. While one study suggested an agonistic effect at the TRPV1 receptor, another indicated it inhibits the TRPA1 channel but not TRPV1. drugbank.comcaldic.com

The diverse range of these molecular interactions is summarized in the table below.

| Molecular Target | Reported Action | Reference |

|---|---|---|

| Voltage-Gated Sodium Channels (Nav1.2, Nav1.5, Nav1.7) | Blocker/Inhibitor | nih.gov |

| Serotonin 5-HT2C Receptor | Antagonist | wikipedia.org |

| Muscarinic Acetylcholine Receptors (M1, M3) | Antagonist | drugbank.comwikipedia.org |

| α7 Nicotinic Acetylcholine Receptor | Antagonist | wikipedia.org |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist (conflicting data) | drugbank.comcaldic.com |

| Transient Receptor Potential Ankyrin 1 (TRPA1) | Inhibitor | wikipedia.orgcaldic.com |

| N-methyl-D-aspartate (NMDA) Receptor | Weak Antagonist | drugbank.comwikipedia.org |

| Adenosine A1 Receptor | Interaction reported | drugbank.com |

Preclinical Pharmacokinetics and Biotransformation Pathways

Absorption Mechanisms of trans-Tramadol (B1585526) Hydrochloride (Preclinical Studies)

The absorption of trans-Tramadol hydrochloride is a critical determinant of its bioavailability. In vitro models are pivotal in understanding the cellular mechanisms that facilitate or hinder its passage across the gastrointestinal barrier.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs. youtube.comsigmaaldrich.comnih.gov When cultured, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the epithelium of the small intestine. youtube.comsigmaaldrich.com

Studies using Caco-2 cell monolayers have been employed to investigate the transepithelial transport of the enantiomers of tramadol (B15222), (+)-TMD and (-)-TMD, and its primary active metabolite, O-desmethyltramadol (M1). nih.gov Research indicates that these compounds can cross the Caco-2 monolayer, suggesting intestinal absorption. nih.gov The integrity of the Caco-2 cell monolayers during these experiments is typically confirmed by measuring the transepithelial electrical resistance (TEER), with values between 250 and 350 Ω·cm² being common. nih.gov

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of cells, potentially limiting the absorption of orally administered drugs. sigmaaldrich.comtg.org.au The involvement of P-gp in the transport of tramadol enantiomers and the M1 metabolite has been investigated using Caco-2 cell models. nih.govnih.gov

In these studies, the bidirectional transport of the compounds is measured in the presence and absence of P-gp inhibitors like cyclosporine A and GF120918. nih.govnih.gov Research has shown a significant net secretion (transport from the basolateral to the apical side) of (+)-TMD, (-)-TMD, and M1 when a pH gradient is present (apical pH 6.8 / basolateral pH 7.4), with transport ratios (Papp(B-A)/Papp(A-B)) ranging from 1.8 to 2.7. nih.govnih.govresearchgate.net However, this polarized transport was nearly abolished at a physiological pH of 7.4 on both sides. nih.gov The addition of P-gp inhibitors resulted in only a slight, though statistically significant, increase in the secretory flux (up to 26%). nih.govnih.govresearchgate.net These findings suggest that the enantiomers of tramadol and its M1 metabolite are not significant substrates for P-gp. nih.govnih.gov

Instead, the observed pH-dependent efflux suggests the involvement of proton-based efflux pumps, which may play a role in limiting the gastrointestinal absorption of tramadol enantiomers. nih.govnih.govresearchgate.net Furthermore, the data from these in vitro studies suggest a possible role for uptake carriers in the transepithelial transport of these compounds. nih.govresearchgate.net

| Compound | Condition | Transport Ratio (Efflux Ratio) (Papp(B-A)/Papp(A-B)) | Effect of P-gp Inhibitors |

|---|---|---|---|

| (+)-Tramadol | pH Gradient (6.8/7.4) | 1.8 - 2.7 | Slight increase in secretory flux |

| (-)-Tramadol (B15223) | pH Gradient (6.8/7.4) | 1.8 - 2.7 | Slight increase in secretory flux |

| O-desmethyltramadol (M1) | pH Gradient (6.8/7.4) | 1.8 - 2.3 | Slight increase in secretory flux (up to 26%) |

| All Compounds | Physiological pH (7.4/7.4) | ~1.0 | Polarized transport abolished |

Distribution Characteristics in Preclinical Models

Following absorption, this compound is distributed throughout the body. Preclinical studies help to characterize its tissue penetration and binding to plasma proteins.

Preclinical and postmortem studies have provided insights into the distribution of tramadol and its metabolites in various tissues. In a study involving rats, intranasal administration of tramadol resulted in its detection in both plasma and cerebrospinal fluid (CSF), with absolute bioavailability in the CSF reaching 87.3%. nih.gov This indicates that tramadol can cross the blood-brain barrier.

A postmortem report from a human overdose case documented the concentrations of tramadol and its metabolites in different tissues, as detailed in the table below. In most tissues, the concentration of the parent drug, tramadol, was higher than that of its metabolites. nih.gov

| Tissue/Fluid | Tramadol Concentration | O-desmethyltramadol (M1) Concentration | N-desmethyltramadol (M2) Concentration |

|---|---|---|---|

| Blood | 20 mg/L | Data not specified | Data not specified |

| Urine | 110.2 mg/L | Data not specified | Data not specified |

| Liver | 68.9 mg/kg | Data not specified | Data not specified |

| Kidney | 37.5 mg/kg | Data not specified | Data not specified |

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Research indicates that the plasma protein binding of tramadol is approximately 20%. researchgate.net This relatively low level of binding means that a large fraction of the drug in circulation is free and available to distribute into tissues and exert its pharmacological effects.

Metabolism of this compound and its Enantiomers

Tramadol is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily through O- and N-demethylation and conjugation reactions. clinpgx.org These metabolic processes are stereoselective, meaning the two enantiomers of tramadol are metabolized at different rates. nih.govnih.gov

The primary metabolic pathways are catalyzed by the cytochrome P450 (CYP) enzyme system. clinpgx.org

O-demethylation: The conversion of tramadol to its main active metabolite, O-desmethyltramadol (M1), is catalyzed by the enzyme CYP2D6. clinpgx.org The (+)-M1 metabolite is particularly important for the opioid activity of tramadol. nih.gov

N-demethylation: The conversion of tramadol to N-desmethyltramadol (M2) is carried out by CYP2B6 and CYP3A4. clinpgx.org

These initial metabolites can be further metabolized to secondary metabolites such as N,O-didesmethyltramadol (M5). clinpgx.org The parent compound and its metabolites also undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are then eliminated, primarily by the kidneys. clinpgx.org Preclinical studies in mice have shown that after oral administration, tramadol has a low bioavailability of 26%. nih.govresearchgate.net

The pharmacokinetics of trans-tramadol and its M1 metabolite are stereoselective. nih.gov Studies have shown that the steady-state serum concentrations of (+)-trans-tramadol are higher than those of (-)-trans-tramadol. nih.gov Conversely, the serum concentrations of (-)-M1 are often higher than those of (+)-M1. nih.gov

| Metabolic Pathway | Metabolite | Primary Enzyme(s) Involved | Notes |

|---|---|---|---|

| O-demethylation | O-desmethyltramadol (M1) | CYP2D6 | Primary active metabolite with opioid activity |

| N-demethylation | N-desmethyltramadol (M2) | CYP2B6, CYP3A4 | - |

| Further Demethylation | N,O-didesmethyltramadol (M5) | Various CYPs | Secondary metabolite |

| Conjugation | Glucuronides and Sulfates | UGTs, SULTs | Phase II metabolism for elimination |

Cytochrome P450 (CYP) Mediated Biotransformation

Phase I metabolism of tramadol is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions. The two primary pathways are O-demethylation, which leads to the formation of a pharmacologically active metabolite, and N-demethylation, which primarily produces inactive metabolites. clinpgx.org

| Species | M1 (O-desmethyltramadol) Formation Rate | M2 (N-desmethyltramadol) Formation Rate | Primary CYP Enzymes Involved |

|---|---|---|---|

| Human | Baseline | Baseline | CYP2D6 (for M1); CYP2B6, CYP3A4 (for M2) nih.gov |

| Dog | 7-fold faster than human | 19-fold faster than human | CYP2D15 (for M1); CYP2B11, CYP3A12 (for M2) researchgate.net |

| Cat | 3.9-fold faster than dog | 4.8-fold slower than dog | Not specified |

The N-demethylation of tramadol results in the formation of N-desmethyltramadol (M2). This metabolic pathway is primarily mediated by the CYP3A4 and CYP2B6 isoenzymes. clinpgx.orgclinpgx.org Unlike M1, the M2 metabolite is considered essentially inactive at opioid receptors and does not significantly contribute to the analgesic properties of tramadol. researchgate.netnih.gov Preclinical studies in dogs have shown that M2 formation is substantial and is catalyzed by CYP2B11 and CYP3A12, the canine orthologs of human CYP2B6 and CYP3A4. researchgate.net The rate of M2 formation can vary significantly between species, as demonstrated in comparative liver microsome studies. researchgate.net

The significant role of CYP2D6 in the metabolic activation of tramadol to M1 implies that its efficacy can be affected by genetic variations in this enzyme. nih.gov Preclinical research utilizes different animal models which naturally exhibit variations in CYP enzyme activity, serving as a surrogate for studying human genetic polymorphisms. For example, the marked differences in tramadol metabolism between dogs, cats, and humans highlight species-specific variations in CYP activity. researchgate.net Dogs, for instance, demonstrate lower M1 formation and higher M2 formation compared to cats, which is attributed to the specific activity of their respective CYP isoforms (CYP2D15, CYP2B11, and CYP3A12). researchgate.netnih.gov These preclinical species-comparative studies are essential for understanding the potential clinical impact of CYP2D6 polymorphisms, which in humans can lead to classifications of individuals as poor, intermediate, extensive, or ultra-rapid metabolizers, potentially affecting therapeutic outcomes. nih.govresearchgate.net

Conjugation Reactions (Glucuronidation, Sulfation)

Following Phase I metabolism, tramadol and its metabolites, particularly O-desmethyltramadol (M1), undergo Phase II conjugation reactions. clinpgx.org These reactions involve the attachment of endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate groups (sulfation), to the metabolites. nih.govuomus.edu.iq The primary goal of conjugation is to increase the water solubility of the metabolites, thereby facilitating their renal excretion. uomus.edu.iq Glucuronidation is the most prominent conjugation pathway for tramadol metabolites. nih.gov The M1 metabolite is primarily inactivated and conjugated by UDP-glucuronosyltransferase enzymes, notably UGT2B7 and UGT1A8, to form O-desmethyltramadol glucuronide. nih.gov Studies have identified numerous conjugated metabolites, including seven different glucuronides and five sulfates, in urine, underscoring the importance of these pathways in the clearance of the compound. nih.gov

| Parameter | (+)-trans-Tramadol | (-)-trans-Tramadol | (+)-M1 | (-)-M1 |

|---|---|---|---|---|

| Cmax (µg/L) | 308.4 ± 61.1 | 255.6 ± 48.2 | 49.8 ± 16.5 | 56.3 ± 17.6 |

| Cmin (µg/L) | 197.6 ± 47.5 | 158.4 ± 35.8 | 35.5 ± 13.0 | 43.1 ± 14.2 |

| Tmax (h) | 3.8 ± 1.1 | 3.9 ± 1.0 | 4.3 ± 1.2 | 4.4 ± 1.1 |

| AUC (µg·h/L) | 3021.1 ± 661.4 | 2471.0 ± 514.8 | 511.1 ± 182.2 | 589.9 ± 201.2 |

Identification and Characterization of Minor Metabolites

Beyond the primary metabolites M1 and M2, tramadol is biotransformed into a variety of minor metabolites. nih.gov Comprehensive metabolic profiling has identified up to 25 different metabolites in urine. nih.govresearchgate.net Phase I metabolism gives rise to metabolites such as di-N-demethyltramadol (M3), tri-N,O-demethyltramadol (M4), and N,O-didesmethyltramadol (M5). nih.gov Of these, M3 and M4 are generally formed in very small amounts. nih.gov Other Phase I pathways that have been identified include cyclohexyl oxidation and dehydration. nih.gov The M5 metabolite, which can be formed either by N-demethylation of M1 or O-demethylation of M2, is also considered to be pharmacologically active. clinpgx.orgresearchgate.net These Phase I metabolites can subsequently undergo Phase II conjugation to form an array of glucuronide and sulfate derivatives. nih.gov

| Metabolite | Full Name | Formation Pathway |

|---|---|---|

| M1 | O-desmethyltramadol | O-demethylation nih.gov |

| M2 | N-desmethyltramadol | N-demethylation nih.gov |

| M3 | di-N-demethyltramadol | N-demethylation of M2 clinpgx.orgnih.gov |

| M4 | tri-N,O-demethyltramadol | Demethylation of M5 nih.gov |

| M5 | N,O-didesmethyltramadol | N-demethylation of M1 or O-demethylation of M2 nih.govresearchgate.net |

| - | Hydroxycyclohexyl metabolites | Cyclohexyl oxidation nih.gov |

| - | Tramadol-N-oxide | N-oxidation nih.gov |

Elimination Mechanisms (Preclinical Studies)

The elimination of this compound and its metabolites from the body occurs predominantly through renal excretion, with a smaller fraction removed via fecal elimination. Preclinical studies across various animal models have established that the kidneys are the principal route for the excretion of the parent compound and its biotransformation products.

Renal Excretion Pathways of Parent Compound and Metabolites

In preclinical models, the primary route of elimination for trans-tramadol and its metabolites is via the kidneys. nih.gov Studies using 14C-labelled tramadol in species including mice, hamsters, rats, guinea pigs, rabbits, and dogs have shown that cumulative renal excretion accounts for 86% to 100% of the administered dose's total radioactivity. nih.gov A notable difference between preclinical species and humans is the extent of metabolism before excretion; in rats and dogs, only about 1% of the tramadol dose is excreted in the urine as the unchanged parent compound, indicating extensive and rapid metabolism in these animals. jscimedcentral.com

Preclinical research in male Sprague-Dawley rats using isolated perfused kidney models has revealed stereoselective processes in the renal clearance of trans-tramadol and its primary active metabolite, O-desmethyltramadol (M1). nih.govresearchgate.net In these studies, (-)-trans-tramadol was preferentially metabolized within the kidney. researchgate.net Conversely, the renal clearance of the M1 metabolite was also stereoselective, with the (+)-enantiomer being preferentially cleared into the urine. nih.govresearchgate.net

When isolated rat kidneys were perfused with this compound, the concentration of (+)-trans-tramadol was higher than its (-) enantiomer in the perfusate, while more (+)-trans-tramadol was found in the urine compared to (-)-trans-tramadol. researchgate.net For the M1 metabolite under the same conditions, the perfusate contained lower concentrations of (+)-trans-O-demethyltramadol compared to the (-) enantiomer, and less (+)-M1 was found in the urine than (-)-M1. researchgate.net However, when the kidneys were perfused directly with the M1 metabolite, the (+)-enantiomer was more readily cleared into the urine. nih.govresearchgate.net

Biliary Excretion and Fecal Elimination

Fecal elimination constitutes a minor pathway for the excretion of trans-tramadol and its metabolites in preclinical species. Following oral administration of radio-labelled tramadol to mice, hamsters, rats, guinea pigs, rabbits, and dogs, the portion of radioactivity not recovered in the urine is found in the feces. nih.gov Given that renal excretion accounts for 86-100% of the dose, fecal elimination represents the residual amount. nih.gov

Population Pharmacokinetics in Preclinical Animal Models (e.g., Species- and Gender-Related Differences)

The pharmacokinetic profile of this compound exhibits notable variability related to both species and gender in preclinical animal models. While the fundamental metabolic pathways, including N- and O-demethylation and subsequent conjugation, are qualitatively similar across species, the rate and extent of these transformations show significant differences. nih.gov

In general, tramadol is metabolized much more rapidly in animal models such as mice, hamsters, rats, guinea pigs, rabbits, and dogs than in humans. nih.gov This leads to lower urinary excretion of the unchanged parent drug in animals. nih.govjscimedcentral.com

Gender has been identified as a significant factor influencing the pharmacokinetics of trans-tramadol in several preclinical species.

In rats: Studies have demonstrated significant gender-related differences in the pharmacokinetics of trans-tramadol and its active metabolite M1. amegroups.cn After a single oral dose, female rats exhibited higher plasma concentrations of both (+)-trans-tramadol and (-)-trans-tramadol compared to male rats. amegroups.cn The absorption and elimination of the parent drug's enantiomers were slower in females. amegroups.cn Consequently, key pharmacokinetic parameters such as Cmax (for the (+) enantiomer), AUC, and elimination half-life were significantly higher in female rats. amegroups.cn Systemic exposure to (+)-trans-T, (-)-trans-T, and the active metabolite (+)-M1 was consistently higher in female rats. amegroups.cn

| Parameter | Enantiomer | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |

|---|---|---|---|

| Cmax (ng/mL) | (+)-trans-T | 309 ± 53 | 403 ± 58 |

| (-)-trans-T | 277 ± 51 | 345 ± 48 | |

| AUC₀-∞ (ng·h/mL) | (+)-trans-T | 708 ± 166 | 1252 ± 224 |

| (-)-trans-T | 603 ± 136 | 1076 ± 189 | |

| T½ (h) | (+)-trans-T | 1.6 ± 0.3 | 2.2 ± 0.4 |

| (-)-trans-T | 1.5 ± 0.3 | 2.1 ± 0.4* |

*P<0.05 vs male. Data derived from Liu HC et al., 2003.

In dogs: Gender-related differences have also been observed in dogs. Following subcutaneous administration, male dogs achieved maximum plasma concentration (Cmax) significantly faster than female dogs (0.17 h vs 0.75 h). academicjournals.org Furthermore, the systemic bioavailability of tramadol was higher in male dogs (29.65%) compared to females (15.68%). academicjournals.org However, other parameters such as the area under the curve (AUC) and elimination half-life were not significantly different between the sexes. academicjournals.org

| Parameter | Male Dogs (Mean ± SD) | Female Dogs (Mean ± SD) |

|---|---|---|

| Tmax (h) | 0.17 ± 0.01 | 0.75 ± 0.01 |

| Bioavailability (%) | 29.65 ± 11.7 | 15.68 ± 4.19 |

*Indicates significant difference. Data derived from Mohammed et al., 2015.

In mice: Studies in C57Bl/6 mice have also been conducted to determine pharmacokinetic parameters in both males and females, although specific statistically significant differences were not the primary focus of the reporting. The research established plasma concentrations and half-lives for both the parent compound and the M1 metabolite after various administration routes.

Chemical Stability and Degradation Pathways Research

Photostability Studies of trans-Tramadol (B1585526) Hydrochloride

The photostability of trans-tramadol hydrochloride has been investigated under various light conditions to determine its susceptibility to degradation upon exposure to ultraviolet (UV) and visible light.

Studies on aqueous solutions of (±)-tramadol hydrochloride have demonstrated its varied stability under different wavelengths of UV radiation. The compound is notably stable when exposed to UV-A radiation, showing no significant degradation. However, it undergoes degradation when irradiated with UV-B and, most rapidly, with UV-C light. The photodegradation follows pseudo-first-order kinetics.

Research indicates that there is no significant difference in the photodegradation behavior between the (+)-tramadol and (-)-tramadol (B15223) enantiomers when exposed to UV-A, UV-B, or UV-C irradiation. The degradation rate constants for both enantiomers are highest under UV-C light, confirming its greater impact on the compound's stability. For instance, one study calculated the degradation rate constants (k) for (+)-TRA as 1.00 × 10⁻³ h⁻¹ (UV-A), 4.50 × 10⁻³ h⁻¹ (UV-B), and 6.20 × 10⁻³ h⁻¹ (UV-C). Similarly, for (-)-TRA, the k values were 0.40 × 10⁻³ h⁻¹ (UV-A), 3.70 × 10⁻³ h⁻¹ (UV-B), and 7.10 × 10⁻³ h⁻¹ (UV-C).

In contrast, other forced degradation studies performed as part of the development of stability-indicating methods concluded that tramadol (B15222) HCl is stable under photolytic (UV) conditions, suggesting that the extent of degradation can be dependent on the specific experimental setup, including the intensity of the light source and the duration of exposure. nih.gov The combination of UVC irradiation with persulfate has been shown to be an effective system for the complete degradation of tramadol and its transformation products within 20 minutes. digitellinc.com

| Enantiomer | UV-A (k, h⁻¹) | UV-B (k, h⁻¹) | UV-C (k, h⁻¹) |

|---|---|---|---|

| (+)-Tramadol | 1.00 x 10⁻³ | 4.50 x 10⁻³ | 6.20 x 10⁻³ |

| (-)-Tramadol | 0.40 x 10⁻³ | 3.70 x 10⁻³ | 7.10 x 10⁻³ |

When the stability of this compound aqueous solutions was evaluated in a clinical setting under sunlight and diffused light, the compound demonstrated high stability. After 14 days of storage in both normal and light-shading dispensing bottles, the residual percentages of (±)-tramadol were between 94.6% and 104.3%. This indicates that liquid formulations of tramadol are stable for up to two weeks at room temperature, regardless of whether they are protected from light. The stability under sunlight is consistent with the finding that the compound is not significantly affected by UV-A radiation, which is the primary component of sunlight that penetrates window glass.

Thermal Stability and Degradation Profiles

Thermal analysis has been employed to characterize the stability of this compound. Differential Scanning Calorimetry (DSC) studies show a sharp endothermic peak for the pure drug at approximately 180-185°C, corresponding to its melting point. researchgate.netresearchgate.net This sharp peak indicates the crystalline nature of the compound. researchgate.net

Thermogravimetric analysis (TGA) has also been used to study its thermal decomposition. researchgate.net Forced degradation studies, where the compound is subjected to heat (e.g., 100°C), have consistently shown that this compound is stable under thermal stress conditions, with no significant degradation observed. nih.gov Studies on injection formulations also confirm the chemical stability of tramadol hydrochloride at room temperature for extended periods. proquest.com One study found it to be stable for at least 42 days when stored in clear glass vials. proquest.com Another investigation demonstrated its stability for 14 days at 4°C and 25°C. dovepress.com

Hydrolytic Degradation Pathways and Kinetics

This compound exhibits varying stability in hydrolytic conditions, being more susceptible to degradation in alkaline environments than in acidic or neutral ones.

The degradation kinetics in alkaline solutions (e.g., 1N Sodium Hydroxide) follow a first-order reaction model. wisdomlib.org The rate of degradation is highly dependent on temperature; as the temperature increases, the degradation rate constant increases, and the half-life (t½) of the drug significantly decreases. wisdomlib.org For example, in an alkaline medium, the rate constant (k) was determined to be 0.0034 min⁻¹ at room temperature, increasing to 0.4849 min⁻¹ at 80°C, with the half-life dropping to just 1.42 minutes at the higher temperature. wisdomlib.org

In acidic conditions (e.g., 1N Hydrochloric Acid), the compound is comparatively more stable. wisdomlib.org However, significant degradation can be induced under more forceful conditions, such as microwave-assisted acid hydrolysis, which also follows a first-order reaction with a calculated rate constant of 0.0653 min⁻¹ and a half-life of approximately 10.61 minutes. wisdomlib.org The primary degradation pathway under acidic conditions involves the elimination of a water molecule. researchgate.net Some stress stability studies, however, have found tramadol HCl to be stable under both acid (0.5 N HCl at 50°C) and alkali (0.5 N NaOH at 50°C) hydrolysis conditions, indicating that the degree of degradation is sensitive to the specific stressors applied. nih.gov

| Condition | Temperature | Rate Constant (k, min⁻¹) | Half-life (t½, min) |

|---|---|---|---|

| 1N NaOH | Room Temp. | 0.0034 | - |

| 1N NaOH | 60°C | 0.0149 | - |

| 1N NaOH | 80°C | 0.4849 | 1.42 |

| 1N HCl (Microwave) | - | 0.0653 | 10.61 |

Oxidative Degradation Mechanisms

This compound is susceptible to oxidative degradation. Studies using various oxidizing agents have identified the tertiary amine group as the primary site of attack. nih.gov

When oxidized by agents like ozone or ferrate(VI), the lone electron pair of the amine nitrogen is the main reaction site. nih.gov Two primary mechanisms are proposed:

Oxygen Transfer: This mechanism is predominant in reactions with ozone and leads to the formation of Tramadol-N-oxide as the major degradation product (approximately 90%). nih.gov

Electron Transfer: This pathway results in an N-centered radical cation intermediate. This intermediate can then undergo N-dealkylation, leading to products like N-desmethyl-tramadol. This mechanism is favored in reactions with ferrate(VI), with N-desmethyl-tramadol being a major product (approximately 40%). nih.gov

Forced degradation studies using 3% hydrogen peroxide have also been conducted, with some finding the drug to be stable nih.gov and others observing degradation, indicating dependency on reaction conditions. The photo-Fenton process, which generates hydroxyl radicals, has been shown to achieve 100% removal of tramadol. iwaponline.comresearchgate.net Similarly, chlorination processes can degrade tramadol through electrophilic substitution on the aromatic ring or on the nitrogen, leading to N-chlorinated intermediates and other oxidation products. researchgate.net

Development of Stability-Indicating Analytical Methods

To accurately quantify this compound in the presence of its degradation products, various stability-indicating analytical methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. wisdomlib.org

The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or photodiode array (PDA) detectors. wisdomlib.org Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed for faster and more efficient separations. nih.gov

Typical chromatographic conditions involve:

Columns: C18 columns (e.g., Waters Acquity BEH C18, Zorbax SB C18, Phenomenex Gemini C18) are frequently used for separation. nih.gov

Mobile Phases: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate, phosphate, or trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol) is typically used. nih.gov The pH of the mobile phase is often adjusted to achieve optimal separation.

Detection: UV detection is commonly performed at wavelengths around 270-272 nm or 215-235 nm. proquest.compatsnap.com

These methods have been validated for specificity by subjecting the drug to forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and demonstrating that the degradation product peaks are well-resolved from the parent drug peak. nih.gov The methods are proven to be linear, accurate, precise, robust, and specific for their intended use in stability testing and quality control. wisdomlib.org

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental to the analysis of trans-Tramadol (B1585526) hydrochloride, enabling the separation of the parent compound from its impurities and enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of trans-Tramadol hydrochloride in bulk and pharmaceutical dosage forms. The development of robust HPLC methods involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Tramadol (B15222) HCl. These methods are valued for their simplicity, selectivity, precision, and accuracy. ijpbs.comjddtonline.info A typical RP-HPLC method utilizes a C18 column as the stationary phase. ijpbs.comtsijournals.com The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. ijpbs.comjddtonline.info The pH of the buffer is a critical parameter that influences the retention and peak shape of the analyte. jddtonline.info Detection is commonly performed using a UV detector at a wavelength where tramadol hydrochloride exhibits significant absorbance, such as 215 nm, 218 nm, 270 nm, or 272 nm. ijpbs.comjddtonline.infotsijournals.comhumanjournals.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, sensitivity, robustness, and solution stability. ijpbs.com Linearity is typically established over a concentration range relevant to the dosage form, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship between concentration and detector response. ijpbs.com Accuracy is evaluated through recovery studies, with results generally falling within the 98-102% range. ijpbs.com Precision is determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSDs) of less than 2% being acceptable.

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Zorbax C18 (150 x 4.6 mm, 5µ) | ijpbs.com |

| Mobile Phase | 5mM ammonium acetate buffer (pH 4.0 ± 0.3): acetonitrile (15: 85 v/v) | ijpbs.com |

| Flow Rate | 0.8 mL/min | ijpbs.com |

| Detection | 270 nm | ijpbs.com |

| Column Temperature | 40°C | ijpbs.com |

| Retention Time | Approximately 1.6 min | ijpbs.com |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for impurity profiling of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC provides faster analysis times, improved resolution, and enhanced sensitivity, which are crucial for detecting and quantifying trace-level impurities. nih.govresearchgate.net

A novel, rapid, and sensitive UPLC method has been developed for the determination of tramadol HCl impurities. nih.gov This method is particularly useful for assessing the stability of tramadol HCl injections after dilution with infusion fluids like 5% dextrose and 0.9% sodium chloride. nih.govresearchgate.net The concentration of tramadol after reconstitution is very low, making the detection of even lower concentration impurities challenging without a highly sensitive technique like UPLC. researchgate.net

The development of a UPLC method for impurity profiling involves a gradient elution to separate a wide range of potential impurities with varying polarities. A common approach uses a C18 column with a mobile phase consisting of a gradient mixture of an acidic buffer (e.g., 0.2% trifluoroacetic acid) and an organic solvent mixture (e.g., methanol and acetonitrile). nih.gov This allows for the effective separation of tramadol from its known and unknown impurities. The method is validated according to ICH guidelines to ensure its suitability for its intended purpose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly in biological matrices. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard. nih.govdergipark.org.tr For tramadol, the ion at m/z 58 is frequently selected for quantification. nih.govdergipark.org.tr The use of an internal standard is crucial for accurate quantification, compensating for variations in sample preparation and injection volume. nih.gov

Method validation for GC-MS analysis includes establishing linearity over a defined concentration range, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing precision and accuracy. nih.govdergipark.org.tr For instance, one validated method reported an LOD of 0.01 µg/mL and an LOQ of 0.04 µg/mL for tramadol in human plasma. nih.gov Another study for tramadol in pharmaceutical preparations reported an LOD of 0.015 µg/mL and an LOQ of 0.045 µg/mL. dergipark.org.tr

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) | swgdrug.org |

| Carrier Gas | Helium | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | Initial temp 100°C, ramp to 300°C | swgdrug.org |

| MS Detection | Scan mode (qualitative), SIM mode (quantitative) | nih.govdergipark.org.tr |

| Selected Ion (Tramadol) | m/z 58 | nih.govdergipark.org.tr |

High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification capabilities. iipseries.orgnih.govtaylorandfrancis.com It is a valuable tool for the analysis of this compound and its impurities, providing a cost-effective and efficient alternative to HPLC for certain applications. researchgate.net

In HPTLC, the separation is achieved on a high-performance plate coated with a fine-particle stationary phase, typically silica gel 60F₂₅₄. researchgate.net The choice of the mobile phase is critical for achieving good separation of the analyte from its impurities. A mixture of solvents such as ethyl acetate, methanol, and ammonia has been shown to be effective. researchgate.net

Quantification in HPTLC is performed by densitometric scanning of the developed plate at a specific wavelength, for instance, 271 nm for tramadol HCl. researchgate.net The method is validated for linearity, precision, accuracy, and robustness as per ICH guidelines. A good linear relationship is typically observed between the concentration and the peak area. researchgate.net The limit of detection and limit of quantification can be in the nanogram range per spot, demonstrating the sensitivity of the technique. researchgate.net One of the key advantages of HPTLC is the ability to analyze multiple samples simultaneously on the same plate, which increases throughput and reduces the cost per analysis. researchgate.net

Capillary Electrophoresis for Enantiomeric Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the chiral separation of tramadol enantiomers. tbzmed.ac.irresearchgate.netresearchgate.net Tramadol is a chiral compound, and its enantiomers can exhibit different pharmacological activities. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance.

The enantiomeric separation of tramadol is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govnih.gov The choice of the specific cyclodextrin and its concentration, as well as the pH and composition of the BGE, are critical factors that influence the resolution of the enantiomers. nih.gov For example, carboxymethylated-beta-cyclodextrin has been shown to provide baseline separation of tramadol enantiomers. nih.gov

Validation of a CE method for enantiomeric separation includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov A validated method demonstrated the ability to detect as little as 0.3% and quantify 1% of the minor enantiomer in the presence of the major one. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its related substances. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a high degree of specificity and sensitivity.

In LC-MS/MS methods, tramadol is often analyzed using an electrospray ionization (ESI) source in the positive ion mode. researchgate.net The analysis is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification. researchgate.netnih.gov This technique is highly selective and minimizes interference from the sample matrix. For example, a precursor-to-product ion transition of m/z 264.1 → 58.1 is commonly used for tramadol.

LC-MS methods have been developed for the enantioselective determination of tramadol and its metabolites in biological fluids. oup.com These methods utilize a chiral stationary phase for the separation of the enantiomers prior to their detection by the mass spectrometer. The atmospheric pressure chemical ionization (APCI) source has also been used for the quantification of tramadol and its metabolite O-desmethyltramadol. oup.com

The validation of LC-MS/MS methods involves the assessment of specificity, sensitivity (LOD and LOQ), linearity, precision, and accuracy. nih.gov These methods can achieve very low limits of quantification, often in the low ng/mL range, making them suitable for pharmacokinetic and bioequivalence studies. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are widely used for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations, offering rapid and cost-effective solutions.

UV/Visible spectrophotometry is a simple, precise, and economical method for the determination of this compound ijrpb.com. The method is based on the principle that the molecule absorbs light in the ultraviolet range. The wavelength of maximum absorbance (λmax) for this compound is consistently reported in the range of 271 to 279 nm, depending on the solvent used asianpubs.orgijrpb.comsciensage.info. Distilled water and methanol are common solvents for this analysis sciensage.infoymerdigital.com.

The technique demonstrates good linearity, adhering to Beer's law over various concentration ranges, making it suitable for routine quality control analysis of bulk powders and tablet dosage forms ijrpb.comsciensage.infoymerdigital.com. Derivative spectrophotometry can also be used to enhance the resolution of the spectral signal from interfering substances asianpubs.orgresearchgate.net.

| Solvent | Reported λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Water | 271 | 30 - 150 | 0.999 |

| Water | 273.5 | 10 - 50 | 0.9999 |

| Methanol | 273 and 279 | 10 - 100 | - |

| Water | 271 and 276 | 10 - 100 | - |

| Water | 265 | 10 - 160 | - |

For higher sensitivity and selectivity, especially in biological fluids, fluorescence and chemiluminescence methods are employed.

Fluorimetry: this compound possesses native fluorescence, which allows for its direct determination using spectrofluorimetry tsijournals.com. This method is highly sensitive and can be applied to quantify the drug in pharmaceutical preparations and biological fluids like plasma tsijournals.commdpi.com. The analysis involves exciting the molecule at its maximum excitation wavelength and measuring the emitted light at its maximum emission wavelength tsijournals.com. Different studies have reported slightly varied wavelengths, which can be influenced by the solvent and pH of the medium tsijournals.comnih.gov.

| Excitation λmax (nm) | Emission λmax (nm) | Linearity Range (µg/mL) | Application |

|---|---|---|---|

| 272 | 298 | 0.07 - 0.4 | Pharmaceuticals & Biological Fluids |

| 275 | 302 | - | Human Plasma |

| 280 | 310 | 0.1 - 1.0 | Human Plasma |

Chemiluminescence: A novel flow injection chemiluminescence (CL) method has been developed for the determination of tramadol researchgate.net. This technique is based on the sensitizing effect of tramadol on the weak CL reaction between sulfite and acidic potassium permanganate (KMnO₄). The presence of tramadol enhances the light emission from this reaction, and the intensity of the emitted light is proportional to the drug's concentration. This method is highly sensitive, with a reported detection limit of 0.01 µg/mL researchgate.net.

Impurity Profiling and Characterization Strategies

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product jocpr.com. The process involves identifying and quantifying impurities that may arise during synthesis (process-related impurities) or upon storage (degradation products) jocpr.comresearchgate.net.

Various analytical techniques, primarily HPLC and LC-MS, are used to separate and identify impurities in this compound jocpr.com. Known impurities often include isomers and by-products from the synthetic route.

Known Impurities:

Process-Related Impurities: Several impurities originating from the manufacturing process have been identified, synthesized, and characterized. These include compounds formed through dehydration or demethylation reactions jocpr.com. Examples include [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride and (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochloride jocpr.com.

Isomers: Tramadol EP Impurity A, which is the (1R,2R) or trans-isomer of tramadol, is a known related substance nih.govsynzeal.com.

Degradation Products: Dehydrated forms of tramadol, such as Tramadol EP Impurity C (rac-1-[(1R)-2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethyl-methanamine hydrochloride), can form under certain conditions nih.gov.

Novel Impurities:

Carboxymethyl Tramadol: A novel impurity, identified as Carboxymethyl Tramadol, was discovered in tramadol hydrochloride tablet formulations google.com. This impurity was not detected using older analytical methods. Its formation is believed to result from a reaction between the tramadol hydrochloride active ingredient and chloroacetic acid, a residue potentially found in the excipient carboxymethyl starch sodium, during storage. The discovery of this impurity led to the development of new liquid chromatography methods to enhance the quality control and safety of the drug preparation google.com.

| Impurity Name | Type | Common Name/Reference |

|---|---|---|

| (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride | Isomer | Impurity A |

| rac-1-[(1R)-2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethyl-methanamine hydrochloride | Degradation/Process | Impurity C |

| [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride | Process-Related | Dehydration Product |

| (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochloride | Process-Related | Dehydration Product |

| (3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxyclohexyl)phenol hydrochloride | Process-Related | Demethylation Product |

| Carboxymethyl Tramadol | Novel/Interaction | - |

Structure Elucidation of Impurities

The identification and characterization of impurities in this compound are critical for ensuring its quality, safety, and efficacy. A variety of advanced analytical methodologies are employed to elucidate the structures of these impurities, which can originate from the manufacturing process, degradation, or storage.

During the process development of Tramadol hydrochloride, several related substances have been identified. jocpr.com Spectroscopic and spectrometric techniques are the primary tools for the structural elucidation of these process-related impurities. These analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. jocpr.com